![molecular formula C36H28P2 B2511093 4,4'-Bis(diphenylphosphino)biphenyl CAS No. 4129-44-6](/img/structure/B2511093.png)
4,4'-Bis(diphenylphosphino)biphenyl
Overview
Description
4,4'-Bis(diphenylphosphino)biphenyl (abbreviated as BDPBP) is a type of organophosphine compound which has been used in a wide array of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and THF. BDPBP is a versatile reagent and has been used in the synthesis of many organic compounds, as well as in the study of enzyme inhibitors and enzyme-substrate interactions.
Scientific Research Applications
Catalytic Activity in Olefin Polymerization
4,4'-Bis(diphenylphosphino)biphenyl has been utilized in catalytic activities, particularly in olefin polymerization. Chuchuryukin et al. (2011) synthesized transition metal pincer complexes using 4,4'-bis(diphenylphosphino)biphenyl, demonstrating significant activity in ethene polymerization (Chuchuryukin et al., 2011).
Suzuki-Miyaura Reaction Catalysis
Wang et al. (2017) synthesized diphosphines including 4,4'-bis(diphenylphosphino)biphenyl and used them to create main-chain diphosphine-Pd organometallic polymers. These polymers showed high catalytic activity in Suzuki-Miyaura coupling reactions at room temperature (Wang et al., 2017).
Hydroformylation Process Enhancement
Casey et al. (1992) explored the use of diphosphines like 4,4'-bis(diphenylphosphino)biphenyl in rhodium-catalyzed hydroformylation. They found that diphosphines with large natural bite angles improved the selectivity for n-aldehyde formation (Casey et al., 1992).
Investigation of Torsional Barriers
Desponds and Schlosser (1996) studied the torsional barriers in 4,4'-bis(diphenylphosphino)biphenyl. They calculated a torsional barrier of 22 kcal/mol, indicating rapid racemization at temperatures around or above 25 °C (Desponds & Schlosser, 1996).
Synthesis of Metal Complexes
Balakrishna et al. (1993) reported the synthesis of transition metal complexes using 4,4'-bis(diphenylphosphino)biphenyl. These complexes have applications in various chemical transformations (Balakrishna et al., 1993).
Synthesis of Heterodifunctional Ligands
Ganushevich et al. (2016) synthesized 4,4'-bis(phosphiran-1-yl)biphenyl, a derivative of 4,4'-bis(diphenylphosphino)biphenyl. This compound serves as a precursor or ligand for metal complexes (Ganushevich, Miluykov, & Sinyashin, 2016).
Photophysical and Electrochemical Properties
Leoni et al. (2018) explored the electronic and structural properties of heteroleptic [Cu(NN)(PP)]+ complexes, including those derived from 4,4'-bis(diphenylphosphino)biphenyl. The study contributed to understanding the structure-property relationships in these compounds (Leoni et al., 2018).
Asymmetric Cycloisomerisation Catalysis
Barreiro et al. (2014) reported the synthesis of [(diphosphine)Au2Cl2] complexes using ligands like 4,4'-bis(diphenylphosphino)biphenyl. These complexes showed significant catalytic activity in asymmetric cycloisomerisation of 1,6-enynes (Barreiro et al., 2014).
properties
IUPAC Name |
[4-(4-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28P2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKHLSOORRJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.